BenchChemオンラインストアへようこそ!

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

Epigenetics Medicinal Chemistry SMYD3

4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (CAS 224811-67-0, molecular formula C₁₀H₁₁N₃O₂, MW 205.21) is the unsubstituted parent compound of a 1,5-benzodiazepine-7-carboxamide series. Unlike classical 1,4-benzodiazepines that target GABA-A receptors, this 1,5-benzodiazepine scaffold serves as the core template for a class of SMYD3 (SET and MYND domain-containing protein lysine methyltransferase inhibitors developed by Bayer AG.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 224811-67-0
Cat. No. B2838270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide
CAS224811-67-0
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)C(=O)N)NC1=O
InChIInChI=1S/C10H11N3O2/c11-10(15)6-1-2-7-8(5-6)13-9(14)3-4-12-7/h1-2,5,12H,3-4H2,(H2,11,15)(H,13,14)
InChIKeyOBMNBUOAZSKHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (CAS 224811-67-0): Unsubstituted Parent Scaffold for SMYD3-Targeted Benzodiazepine Libraries


4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (CAS 224811-67-0, molecular formula C₁₀H₁₁N₃O₂, MW 205.21) is the unsubstituted parent compound of a 1,5-benzodiazepine-7-carboxamide series. Unlike classical 1,4-benzodiazepines that target GABA-A receptors, this 1,5-benzodiazepine scaffold serves as the core template for a class of SMYD3 (SET and MYND domain-containing protein 3) lysine methyltransferase inhibitors developed by Bayer AG [1]. The compound bears a primary carboxamide at the 7-position and an oxo group at the 4-position, with both the N1 and N5 positions available for further derivatization. Commercial availability is confirmed through multiple vendors at ≥95% purity, with QC documentation including NMR, HPLC, and GC available from suppliers such as Bidepharm .

Why Generic Substitution Fails: Structural Determinants Differentiating the 1,5-Benzodiazepine-7-Carboxamide Scaffold from Classical Benzodiazepines


Generic substitution between benzodiazepine ring systems is not viable because the 1,5-benzodiazepine-7-carboxamide scaffold (1,5-BZD) differs fundamentally from classical 1,4-benzodiazepines in both ring topology and biological target engagement. In the 1,5-BZD series, the nitrogen atoms occupy positions 1 and 5 on the seven-membered ring, creating a distinct hydrogen-bonding pattern that enables occupancy of the substrate-binding lysine pocket of SMYD3 via an unprecedented interaction motif confirmed by X-ray crystallography (PDB: 7O2A, 7O2B, 7O2C) [1]. Classical 1,4-benzodiazepines (e.g., diazepam) bind the GABA-A receptor benzodiazepine site and lack SMYD3 inhibitory activity. Even within the 1,5-BZD series, the unsubstituted parent scaffold (CAS 224811-67-0) is chemically distinct from elaborated derivatives such as BAY-6035: the parent lacks the N1-acyl substituent and C2-methyl group critical for nanomolar potency [2]. This means the parent scaffold functions as a versatile synthetic intermediate, not a direct substitute for the optimized probe compound.

Quantitative Evidence Guide: Differentiation of 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (CAS 224811-67-0) from Closest Analogs


Functional Group at C7: Carboxamide vs. Carboxylic Acid Determines Suitability for Amide Coupling in Library Synthesis

The target compound bears a primary carboxamide (–CONH₂) at the C7 position, distinguishing it from its closest direct analog, 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5), which carries a –COOH group. This difference is consequential for downstream synthetic utility: the publication describing the BAY-6035 discovery pathway explicitly references the use of a 'commercially available building block Int-1' for amide coupling with T3P to generate intermediates Int-2a/b, followed by N1-acylation to produce final test compounds [1]. The carboxamide is already in the correct oxidation state for the 7-position substitution pattern required in the final SMYD3 inhibitors; the carboxylic acid would require an additional amidation step, introducing an extra synthetic transformation with associated yield loss and purification burden.

Epigenetics Medicinal Chemistry SMYD3

Scaffold Topology: 1,5-Benzodiazepine vs. 1,4-Benzodiazepine Ring Systems Define Distinct Target Space

The 1,5-benzodiazepine ring system (nitrogens at positions 1 and 5) of the target compound is structurally divergent from the classical 1,4-benzodiazepine scaffold (nitrogens at positions 1 and 4) found in GABA-A receptor modulators such as diazepam. The 1,5-BZD scaffold was identified through a thermal shift assay (TSA)-based high-throughput screen of 410,000 compounds and demonstrated binding to the SMYD3 substrate-binding site, confirmed by X-ray crystallography with an unprecedented hydrogen bonding pattern to the hydrophobic lysine-binding pocket [1]. The SMYD3 probe compound BAY-6035, built on this 1,5-BZD scaffold, exhibits >100-fold selectivity for SMYD3 over all other tested histone methyltransferases (including SMYD2) and no activity (IC₅₀ >20 µM) against a panel of 30 kinases . 1,4-Benzodiazepines do not exhibit SMYD3 inhibitory activity, as their structural topology is incompatible with the SMYD3 substrate-binding site geometry.

Epigenetics Chemical Biology SMYD3

Unsubstituted Parent Scaffold Permits Divergent Derivatization at Both N1 and C7 Positions, Enabling Structure-Activity Relationship Exploration

The target compound (CAS 224811-67-0) is the minimal, unsubstituted 1,5-BZD-7-carboxamide scaffold. The BAY-6035 discovery publication explicitly identifies this compound class as 'commercially available building block Int-1' used as the universal starting point for analog synthesis [1]. In the published SAR exploration, derivatization at N1 (via acylation or urea formation) was the primary vector for modulating potency, while the C7 carboxamide chain length and cyclopropyl substitution were critical for cellular activity. The unsubstituted parent provides maximum synthetic flexibility: both the N1 position (free –NH–) and the C7 carboxamide are available for independent diversification. BAY-6035 represents one specific optimized substitution pattern: N1-(3-azabicyclo[3.1.0]hexane-3-carbonyl), C2-(S)-methyl, and C7-N-(2-cyclopropylethyl) carboxamide [2].

Medicinal Chemistry SAR Library Synthesis

Physicochemical Property Differentiation: Lower Molecular Weight and Higher Fsp³ Fraction Relative to the Optimized Probe Compound

The target compound has a molecular weight of 205.21 g/mol and molecular formula C₁₀H₁₁N₃O₂ . This is substantially smaller than the optimized SMYD3 probe BAY-6035 (MW 396.2 g/mol, C₂₂H₂₈N₄O₃), representing a 191 Da mass difference [1]. The predicted LogP for the target compound is -0.53 , indicating higher aqueous solubility potential compared to BAY-6035 (MolLogP = 2.011) [1]. The Fsp³ (fraction of sp³-hybridized carbons) is 0.2 for the parent scaffold versus 0.59 for BAY-6035 (7 rotatable bonds), reflecting the parent's more planar, rigid core structure. These properties position the parent scaffold as a more fragment-like starting point (MW <250, LogP <1) suitable for fragment-based drug discovery approaches.

Drug Discovery Physicochemical Properties Lead Optimization

Validated Application Scenarios for 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (CAS 224811-67-0) in Epigenetic Drug Discovery


SMYD3-Focused Library Synthesis: Use as Universal Starting Building Block for Parallel N1-Derivatization

The target compound is the documented starting material (Int-1) in the published synthesis of the BAY-6035 SMYD3 inhibitor series [1]. Medicinal chemistry teams can use this scaffold for parallel amide coupling or urea formation at N1 while retaining the C7 carboxamide, enabling rapid SAR generation around the lysine-binding pocket occupancy motif. This application is directly validated by the Bayer-SGC collaborative workflow, which generated dozens of analogs from this single building block, ultimately identifying BAY-6035 with IC₅₀ = 88 nM (cell-free) and 70 nM (cellular) against SMYD3-mediated MEKK2 methylation [2]. The congeneric negative control BAY-444 (IC₅₀ = 23 µM) was also synthesized from the same scaffold, confirming its utility for generating both active probes and matched inactive controls [2].

Fragment-Based Drug Discovery: Low-MW Entry Point for SMYD3 Substrate-Site Binder Optimization

With MW 205.21, LogP -0.53, and Fsp³ 0.2, the target compound meets standard fragment-like criteria (MW <250, LogP <1) [1]. The scaffold has been shown by X-ray crystallography to occupy the SMYD3 substrate-binding site, making it a validated fragment hit [2]. Fragment-based screening programs targeting SMYD3 can use this scaffold for structure-guided growth into the hydrophobic lysine-binding channel and the SAM cofactor pocket, informed by the co-crystal structures deposited in the PDB (7O2A, 7O2B, 7O2C) [2].

Negative Control or Counter-Screen Compound Generation for SMYD3 Cellular Assays

The BAY-6035 discovery program demonstrated that the 1,5-BZD scaffold can be tuned across a >250-fold potency range (88 nM for BAY-6035 vs. 23 µM for BAY-444) by modifying N1 and C7 substituents [1]. Laboratories requiring matched active/inactive compound pairs for SMYD3 target validation studies can procure the parent scaffold to synthesize both potent inhibitors and structurally matched negative controls. This approach was used to confirm that cellular MAP3K2-K260me3 signal reduction (to 14% of DMSO control at 1 µM BAY-6035) was specifically attributable to SMYD3 inhibition [2].

Comparative Benzodiazepine Chemotype Screening to Differentiate SMYD3 from GABA-A-Mediated Effects

Because the 1,5-benzodiazepine scaffold is structurally distinct from classical 1,4-benzodiazepines, the target compound provides a selectivity control for studies where benzodiazepine-like off-target effects (GABA-A receptor modulation) must be excluded. The published selectivity panel confirms that the 1,5-BZD series (exemplified by BAY-6035) shows no activity at GABA-A receptors and >100-fold selectivity for SMYD3 over 34 other methyltransferases [1]. This makes the parent scaffold a useful chemotype control in phenotypic screening cascades where benzodiazepine structural alerts may trigger false-positive flagging.

Quote Request

Request a Quote for 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.